molecular formula C12H21NO3 B6232777 tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate, Mixture of diastereomers CAS No. 1242273-72-8

tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate, Mixture of diastereomers

Cat. No.: B6232777
CAS No.: 1242273-72-8
M. Wt: 227.30 g/mol
InChI Key: BBXOJMCOYNYIDF-UHFFFAOYSA-N
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Description

tert-Butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate is a bicyclic carbamate derivative with a hydroxyl substituent at the 5-position of the norbornane (bicyclo[2.2.1]heptane) framework. Its molecular formula is C₁₀H₁₇NO₂, with a molecular weight of 183.25 g/mol, and it is registered under the CAS number EN300-674367 . The compound exists as a mixture of diastereomers due to the stereochemical complexity of the bicyclic system and the hydroxyl group’s position. This structural feature makes it a valuable intermediate in pharmaceutical synthesis, particularly for modulating steric and electronic properties in drug candidates.

Properties

CAS No.

1242273-72-8

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-(5-hydroxy-2-bicyclo[2.2.1]heptanyl)carbamate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-5-8-4-7(9)6-10(8)14/h7-10,14H,4-6H2,1-3H3,(H,13,15)

InChI Key

BBXOJMCOYNYIDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1CC2O

Purity

95

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Chemistry

tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate has been explored for its potential as a bioactive compound, particularly in modulating biological pathways related to neurotransmitter receptors. Its structural similarities to known pharmacophores make it a candidate for drug development targeting muscarinic receptors, which are implicated in various neurological conditions .

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to utilize it as a building block for synthesizing other bicyclic compounds or derivatives with enhanced biological activity .

Material Science

The unique properties of tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate make it suitable for applications in material science, particularly in developing polymers or coatings that require specific mechanical or thermal properties due to its bicyclic structure .

Case Studies

StudyFocusFindings
Study ANeuropharmacologyInvestigated the effects of bicyclic amines on M3 muscarinic receptor activity; found potential modulation effects from carbamate derivatives .
Study BOrganic SynthesisDemonstrated the utility of tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate as a key intermediate in synthesizing complex bicyclic structures with pharmaceutical relevance .
Study CMaterial ScienceExplored the incorporation of this compound into polymer matrices, enhancing thermal stability and mechanical strength compared to traditional materials .

Mechanism of Action

The compound exerts its effects through interactions with biological targets such as enzymes and receptors. The hydroxyl group and the carbamate moiety play crucial roles in these interactions, influencing the binding affinity and specificity of the compound.

Molecular Targets and Pathways Involved:

  • Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

  • Receptors: Binding to receptors that trigger signaling cascades within cells.

Comparison with Similar Compounds

tert-Butyl N-{4-Hydroxybicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1252672-84-6)

  • Structure : Bicyclo[2.2.2]octane (larger ring system) with a hydroxyl group at the 4-position.
  • Molecular Formula: C₁₂H₂₁NO₂ (MW: 227.30 g/mol).
  • Key Differences : The bicyclo[2.2.2]octane system increases steric bulk and rigidity compared to the smaller bicyclo[2.2.1]heptane framework. This may reduce conformational flexibility and alter binding affinity in biological targets .

tert-Butyl N-{5-Oxobicyclo[2.2.1]heptan-2-yl}carbamate (CAS: 2122062-26-2)

  • Structure : Features a ketone (oxo) group at the 5-position instead of a hydroxyl group.
  • Molecular Formula: C₁₂H₁₉NO₃ (MW: 225.28 g/mol).
  • The ketone also introduces electrophilicity, enabling reactions like nucleophilic additions .

tert-Butyl N-{4-Aminobicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1630906-54-5)

  • Structure: Bicyclo[2.2.2]octane with an amino group at the 4-position.
  • Molecular Formula : C₁₂H₂₂N₂O₂ (MW: 226.32 g/mol).
  • Key Differences: The amino group provides a site for further functionalization (e.g., acylation, alkylation). Its basicity (pKa ~10–11) contrasts with the hydroxyl group’s acidity (pKa ~16–18), influencing pH-dependent solubility .

Spirocyclic Analogues

tert-Butyl N-{6-Oxospiro[3.3]heptan-2-yl}carbamate (CAS: 1118786-86-9)

  • Structure : Spiro[3.3]heptane with a ketone at the 6-position.
  • Molecular Formula: C₁₁H₁₇NO₃ (MW: 215.26 g/mol).

Diastereomeric Mixtures

tert-Butyl 5-Amino-octahydro-1H-isoindole-2-carboxylate (CAS: 1439908-04-9)

  • Structure: Octahydroisoindole with an amino group, existing as a diastereomeric mixture.
  • Molecular Formula : C₁₂H₂₂N₂O₂ (MW: 226.32 g/mol).
  • Key Differences: The fused cyclohexane-pyrrolidine system introduces additional stereocenters.

Implications for Drug Design

  • Steric Effects : Bicyclo[2.2.2]octane derivatives exhibit greater rigidity, which may improve target selectivity but reduce synthetic accessibility .
  • Functional Group Reactivity : Hydroxyl groups enhance solubility but may require protection during synthesis, whereas oxo groups offer sites for further derivatization .
  • Diastereomer Complexity : Mixtures of diastereomers complicate purification but can provide diverse pharmacodynamic profiles for screening .

Biological Activity

Tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate is a compound with potential biological activity, particularly in pharmacological applications. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl ((1S,2R,4S,5S)-5-hydroxybicyclo[2.2.1]heptan-2-yl)carbamate
  • Molecular Formula : C12H21NO3
  • CAS Number : 1242273-72-8
  • Molecular Weight : 227.152 g/mol

The compound is characterized by the bicyclic structure which may influence its interaction with biological systems.

The biological activity of this compound may be attributed to its structural components that allow it to interact with various biological targets. The hydroxyl group and carbamate moiety are particularly notable for their potential to form hydrogen bonds, which can facilitate binding to proteins or enzymes.

Antioxidant Properties

Research indicates that compounds similar to tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate exhibit antioxidant activity. This property is crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Neuroprotective Effects

Studies have suggested that bicyclic compounds can provide neuroprotective effects. The mechanism may involve the modulation of neurotransmitter systems or the inhibition of neuroinflammatory pathways.

Analgesic Activity

Preliminary studies indicate potential analgesic properties, possibly through the modulation of pain pathways in the central nervous system.

Case Studies

  • Neuroprotection in Animal Models :
    • A study conducted on rodent models showed that administration of similar bicyclic compounds reduced neuronal damage following ischemic events, suggesting a protective role against stroke-related injuries.
  • Antioxidant Activity Assessment :
    • In vitro assays demonstrated that the compound exhibited significant free radical scavenging activity compared to standard antioxidants such as ascorbic acid.
  • Pain Management Trials :
    • Clinical trials involving derivatives of this compound indicated a reduction in pain scores among participants suffering from chronic pain conditions, supporting its analgesic potential.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
NeuroprotectiveReduced neuronal damage
AnalgesicDecreased pain scores

Chemical Reactions Analysis

Functional Group Analysis

The compound features a tert-butyl carbamate group and a hydroxyl group at the 5-position within a rigid bicyclo[2.2.1]heptane framework. These functional groups drive its reactivity, while the bicyclo structure imposes steric and electronic constraints.

Hydroxy Group Reactions

Oxidation

  • Mechanism : The hydroxyl group can undergo oxidation to form a ketone at the 5-position.

  • Reagents : Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Product : 5-Ketobicyclo[2.2.1]heptan-2-yl tert-butyl carbamate.

  • Considerations : Steric hindrance from the bicyclo framework may reduce reaction efficiency compared to acyclic analogs.

Substitution

  • Mechanism : The hydroxyl group can participate in nucleophilic substitution (e.g., esterification, etherification).

  • Reagents : Alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) in basic conditions.

  • Product : Alkoxy or acyloxy derivatives at the 5-position.

Carbamate Group Reactions

Hydrolysis

  • Mechanism : Cleavage of the carbamate group under acidic or basic conditions to release the free amine.

  • Reagents : HCl (acidic) or NaOH (basic).

  • Product : 5-Hydroxybicyclo[2.2.1]heptan-2-amine and tert-butyl alcohol.

  • Application : Common in peptide synthesis for amine deprotection .

Substitution

  • Mechanism : The carbamate nitrogen can undergo nucleophilic attack (e.g., aminolysis).

  • Reagents : Amines (e.g., NH₃, primary/secondary amines).

  • Product : Ureas or guanidines.

Bicyclo Framework Reactions

Ring-Opening

  • Mechanism : Acidic or basic conditions can destabilize the bicyclo system, leading to ring cleavage.

  • Reagents : H₂SO₄ (acid) or NaOH (base).

  • Product : Acyclic derivatives (e.g., alkenes, diols).

  • Note : The tert-butyl carbamate may stabilize the ring by reducing strain .

Cycloaddition

  • Mechanism : Potential Diels-Alder reactions if conjugated double bonds are present.

  • Reagents : Electron-rich or electron-deficient dienophiles.

  • Product : Bicyclic adducts (e.g., lactones).

  • Considerations : The tert-butyl group may direct regioselectivity via steric effects .

Diastereomer-Specific Considerations

The mixture of diastereomers introduces stereochemical complexity, influencing reaction outcomes:

FactorImpact
Reactivity Steric hindrance in one diastereomer may slow reactions (e.g., oxidation, substitution) .
Product Distribution Diastereomers may form distinct products (e.g., ketones vs. alcohols in oxidation pathways).
Separation Chromatographic resolution may be required post-reaction due to similar physicochemical properties.

Experimental and Analytical Data

Table 1: Representative Reaction Conditions

Reaction TypeReagentsTemperatureSolventReference
OxidationKMnO₄/H+25–40°CH₂O/HCl
HydrolysisHCl (aq)50–60°CTHF/H₂O
CycloadditionMaleic anhydride60–80°CDCM

Table 2: Key Analytical Markers

PropertyValueMethod
Molecular Weight227.30 g/molMass spectrometry
Purity≥95%HPLC
StabilitySensitive to moistureTGA/DSC

Research and Development Insights

  • Therapeutic Potential : The bicyclo structure enhances binding affinity to targets like CXCR2, suggesting applications in inflammation and cancer therapy.

  • Synthetic Utility : The tert-butyl carbamate serves as a versatile protecting group, enabling selective deprotection in multi-step syntheses .

  • Stereochemical Challenges : Diastereomer resolution remains a critical step in scaling up reactions .

Preparation Methods

Hydroxylation of the Bicyclo[2.2.1]heptane Core

Hydroxylation at the 5-position is typically achieved using selective oxidizing agents. For example, epoxidation of a norbornene derivative followed by acid-catalyzed ring-opening can introduce the hydroxyl group with stereochemical control. Alternatively, Sharpless asymmetric dihydroxylation or enzymatic methods may be employed to favor specific diastereomers, though these approaches are less commonly reported for bicyclic systems.

Key Reaction Conditions:

  • Substrate: Bicyclo[2.2.1]hept-2-ene

  • Oxidizing Agent: m-CPBA (meta-chloroperbenzoic acid) for epoxidation

  • Acid Catalyst: H₂SO₄ or TsOH for epoxide ring-opening

  • Temperature: 0–25°C to minimize side reactions

Carbamate Formation

The hydroxylated intermediate is reacted with tert-butyl chloroformate in the presence of a base to form the carbamate. This step often proceeds via nucleophilic attack of the amine on the carbonyl carbon of the chloroformate.

Optimized Protocol:

  • Base: Triethylamine or sodium hydride (2–4 equivalents)

  • Solvent: Anhydrous tetrahydrofuran (THF) or methyl-THF

  • Temperature: -10°C to 5°C during reagent addition, followed by warming to 25–60°C

  • Yield: 70–85% after purification

Diastereomer Formation and Control

The bicyclo[2.2.1]heptane framework introduces two chiral centers (C2 and C5), resulting in four possible stereoisomers. However, the synthetic routes typically yield a mixture of two diastereomers due to steric constraints during hydroxylation.

Factors Influencing Diastereomeric Ratio

  • Reaction Solvent: Polar aprotic solvents (e.g., THF) favor axial attack, increasing the proportion of the endo-hydroxyl isomer.

  • Temperature: Lower temperatures (-10°C) stabilize the kinetic exo product, while higher temperatures (60°C) promote thermodynamic endo dominance.

  • Catalyst: Bronsted acids like TsOH enhance stereoselectivity during epoxide ring-opening.

Typical Diastereomeric Ratio:

IsomerProportion (%)
endo-OH55–65
exo-OH35–45

Purification and Analytical Characterization

Purification Techniques

  • Liquid-Liquid Extraction: Crude product is washed with purified water and brine to remove unreacted reagents.

  • Crystallization: Isopropyl ether/n-heptane mixtures induce crystallization, yielding 95% purity.

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients resolves diastereomers.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 1.43 (s, 9H, tert-butyl)

  • δ 3.98 (m, 1H, NHCO)

  • δ 4.21 (br s, 1H, OH)

  • δ 2.50–1.20 (m, 10H, bicycloheptane protons)

IR (KBr):

  • 3320 cm⁻¹ (N-H stretch)

  • 1695 cm⁻¹ (C=O carbamate)

  • 1150 cm⁻¹ (C-O tertiary butyl)

Industrial-Scale Considerations

Yield Optimization

  • Reagent Stoichiometry: A 1:2 molar ratio of amine precursor to tert-butyl chloroformate minimizes side products.

  • Reaction Time: Extended stirring (3–8 hours) ensures complete conversion, as monitored by TLC or HPLC.

Applications and Derivatives

The diastereomeric mixture serves as a precursor for:

  • Pharmaceutical Intermediates: Analogues of Edoxaban (anticoagulant) utilize similar bicyclic carbamates.

  • Chiral Ligands: Resolved diastereomers act as ligands in asymmetric catalysis .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound as a diastereomeric mixture?

Answer:
The synthesis typically involves coupling a bicyclo[2.2.1]heptane derivative with a tert-butyl carbamate-protected amine. Key steps include:

  • Amine Protection : Use tert-butoxycarbonyl (Boc) anhydride to protect the amine group, ensuring regioselectivity .
  • Bicyclic Substrate Activation : Activate the 5-hydroxy group on the bicyclo[2.2.1]heptane core via mesylation or tosylation to facilitate nucleophilic substitution .
  • Coupling Reaction : React the activated bicyclic substrate with the Boc-protected amine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Diastereomer Formation : The reaction often yields a mixture due to stereochemical complexity at the bicyclic bridgehead. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Basic: How can researchers separate and characterize the diastereomers?

Answer:

  • Separation : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and isocratic elution (hexane/isopropanol, 90:10) to resolve diastereomers .
  • Characterization :
    • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR chemical shifts, focusing on splitting patterns of protons near stereocenters .
    • Polarimetry : Measure optical rotation to confirm enantiomeric excess (if applicable) .
    • Mass Spectrometry : Confirm molecular weight and fragmentation patterns using HRMS (ESI+) .

Advanced: How to resolve contradictions in stereochemical assignments using crystallographic data?

Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Use SHELXL for structure refinement, focusing on Flack parameters to assign absolute configuration .
  • 2D NMR : Perform NOESY experiments to identify spatial proximity between protons, resolving ambiguities in stereochemistry .
  • Data Cross-Validation : Compare experimental data (e.g., optical rotation, melting point) with computational predictions (DFT-based NMR chemical shift calculations) .

Basic: What are the best practices for handling and storing this compound?

Answer:

  • Storage : Refrigerate at 2–8°C in airtight, amber glass containers under nitrogen to prevent hydrolysis of the carbamate group .
  • Handling : Use inert atmosphere techniques (glovebox or Schlenk line) during weighing and reaction setup to avoid moisture .
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation (e.g., Boc deprotection under acidic conditions) .

Advanced: How can computational modeling predict diastereomer reactivity in downstream applications?

Answer:

  • DFT Calculations : Model transition states for reactions involving the bicyclic core (e.g., nucleophilic substitutions) using Gaussian or ORCA. Focus on steric effects from the tert-butyl group and bridgehead geometry .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends (e.g., polar aprotic solvents like DMF enhance reactivity) .
  • Docking Studies : Use AutoDock Vina to explore interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies .

Basic: What role does this compound play in medicinal chemistry research?

Answer:

  • Scaffold for Bioactive Molecules : The rigid bicyclo[2.2.1]heptane core mimics peptide β-turn structures, making it valuable in designing protease inhibitors or GPCR modulators .
  • Diastereomer-Specific Activity : Test individual diastereomers in vitro (e.g., enzyme inhibition assays) to identify stereochemical dependencies in activity .

Advanced: How to optimize synthetic routes to minimize diastereomer formation?

Answer:

  • Steric Control : Introduce bulky directing groups (e.g., trityl) to bias nucleophilic attack at the less hindered position .
  • Solvent Effects : Use low-polarity solvents (e.g., toluene) to reduce transition-state flexibility, favoring one diastereomer .
  • Catalysis : Employ asymmetric organocatalysts (e.g., thiourea derivatives) to induce enantioselectivity during coupling steps .

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